![molecular formula C17H20N2O4S B5568274 5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

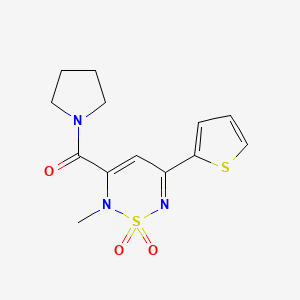

"5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide" is a compound that falls under the category of sulfonamides. Sulfonamides are known for their antimicrobial activity and have been explored in various scientific studies for their potential in treating bacterial and fungal infections, as well as their role in inhibiting certain enzymes and receptors.

Synthesis Analysis

Synthesis of Related Sulfonamides : A study by Krátký, M. et al. (2012) discusses the synthesis of novel sulfonamides containing certain benzaldehyde or benzoic acid scaffolds. These compounds were synthesized and characterized using IR, 1H NMR, and 13C NMR techniques (Krátký et al., 2012).

Synthesis of Related Benzamides : Another study by Wang Yu (2008) presents the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, from 4-amino-2-hydroxybenzoic acid. This synthesis involves multiple steps, including methylation, reaction with potassium thiocyanate, ethylation, and oxidation (Wang Yu, 2008).

Molecular Structure Analysis

Crystal Structure Studies : Yeong, K. Y. et al. (2018) studied the crystal structure of a related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, using single-crystal X-ray diffraction. This research provides insight into the molecular structure and crystal packing of such compounds (Yeong et al., 2018).

Chemical Reactions and Properties

Antimicrobial Activity : As demonstrated in the study by Krátký, M. et al., sulfonamides, including those with similar structures, exhibit varying degrees of antimicrobial potency against different strains of bacteria and fungi (Krátký et al., 2012).

Pharmacological Fragment : The study by Murár, M. et al. (2013) discusses the importance of the 5-(ethylsulfonyl)-2-methoxyaniline structure, a key fragment in various pharmacologically active compounds with antitumor and other biological properties (Murár et al., 2013).

Physical Properties Analysis

Crystallography and Hydrogen Bonding : The research by Yeong, K. Y. et al. emphasizes the significance of strong hydrogen bonds in the crystal packing of related compounds, highlighting the physical properties that influence the stability and interactions of these molecules (Yeong et al., 2018).

Chemical Properties Analysis

Receptor Binding and Inhibition : A study by de Paulis, T. et al. (1988) on a related compound, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide, provides insight into its binding profile and potency for dopamine D-2 receptors, demonstrating the chemical properties related to receptor interaction and inhibition (de Paulis et al., 1988).

Scientific Research Applications

Antimicrobial Applications

- Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, structurally related to the compound , have been synthesized and evaluated for antimicrobial activity. These compounds exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species, though they showed limited antifungal potency (Krátký et al., 2012).

Anticancer Applications

- Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share a similarity in the use of a sulfonamide group as seen in 5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide, have been reported to display potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7. These compounds have shown to induce apoptosis and arrest the cell cycle at the G1 phase, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Enzyme Inhibition Studies

- Benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and shown to inhibit several human carbonic anhydrase isoforms. These studies highlight the potential of sulfonamide derivatives in developing isoform-selective inhibitors, which could be relevant to exploring the enzyme inhibitory properties of 5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide (Abdoli et al., 2017).

properties

IUPAC Name |

5-(benzylsulfamoyl)-N-ethyl-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-3-18-17(20)15-11-14(9-10-16(15)23-2)24(21,22)19-12-13-7-5-4-6-8-13/h4-11,19H,3,12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOPVPHHDULIMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)

![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)

![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)